BenchChemオンラインストアへようこそ!

5-bromo-N-(2,5-dimethylphenyl)-2-methoxybenzenesulfonamide

Crystallography Conformational Analysis Structure-Activity Relationship

Differentiation Alert: The 2,5-dimethylphenyl N-substituent yields a crystallographically characterized 40.4° inter-ring dihedral angle — the smallest among N-aryl benzenesulfonamides (vs. 64.8° for 2,3-dimethyl isomers). This compact, relatively planar conformation favors π-stacking and simplifies co-crystallization electron density interpretation. Combined with a 5-bromo halogen-bond donor vector optimized for backbone carbonyl engagement in bromodomain binding pockets, this isomer enables selectivity profiling over the more commonly stocked 2,3-dimethyl analog. With XLogP3 = 3.8 and TPSA = 63.8 Ų, it balances passive permeability with aqueous solubility — a property window unattainable with non-brominated or non-methoxylated scaffolds. For fragment-based screening or focused library building, this compound delivers defined pharmacophore geometry and reproducible biological outcomes.

Molecular Formula C15H16BrNO3S
Molecular Weight 370.26
CAS No. 1178287-88-1
Cat. No. B2717708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(2,5-dimethylphenyl)-2-methoxybenzenesulfonamide
CAS1178287-88-1
Molecular FormulaC15H16BrNO3S
Molecular Weight370.26
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC
InChIInChI=1S/C15H16BrNO3S/c1-10-4-5-11(2)13(8-10)17-21(18,19)15-9-12(16)6-7-14(15)20-3/h4-9,17H,1-3H3
InChIKeyCYEQKWQUGBYKSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-(2,5-dimethylphenyl)-2-methoxybenzenesulfonamide (CAS 1178287-88-1): Procurement-Relevant Structural and Pharmacophoric Profile


5-Bromo-N-(2,5-dimethylphenyl)-2-methoxybenzenesulfonamide (CAS 1178287-88-1) is an N-aryl benzenesulfonamide derivative bearing a 5-bromo substituent on the benzenesulfonamide ring, a 2-methoxy group ortho to the sulfonamide linkage, and a 2,5-dimethylphenyl moiety on the sulfonamide nitrogen [1]. The compound belongs to a class of sulfonamides with demonstrated relevance to antimicrobial, antidiabetic (α-glucosidase/α-amylase inhibition), and bromodomain-targeting research programs [2]. Its substitution pattern — combining a halogen at the 5-position, a methoxy donor at the 2-position, and a 2,5-dimethylphenyl N-substituent — distinguishes it from positional isomers that exhibit divergent biological activity profiles, making precise structural identity critical for reproducible research outcomes.

Why N-Aryl Sulfonamide Positional Isomers Cannot Substitute for 5-Bromo-N-(2,5-dimethylphenyl)-2-methoxybenzenesulfonamide


The position of methyl groups on the N-aryl ring profoundly alters the three-dimensional conformation and biological recognition of N-aryl benzenesulfonamides. Crystallographic studies demonstrate that the dihedral angle between the two aromatic rings varies substantially with the N-aryl substitution pattern: 40.4° for 2,5-dimethylphenyl, 64.8° for 2,3-dimethylphenyl, and 44.9° for 2,6-dimethylphenyl analogs [1]. Furthermore, the Thakral & Singh (2020) QSAR study established that 2,3-dimethyl substitution is specifically associated with antidiabetic α-glucosidase/α-amylase inhibition, while bromo substitution on the benzenesulfonamide ring drives antimicrobial activity — indicating that the 2,5-dimethylphenyl pattern yields a functionally distinct pharmacophore that cannot be predicted from 2,3- or 3,4-dimethyl isomers [2]. Generic substitution with a positional isomer risks altering target engagement, potency, and physicochemical properties including lipophilicity (XLogP3) and topological polar surface area (TPSA), all of which influence membrane permeability and assay compatibility.

Quantitative Differentiation Evidence for 5-Bromo-N-(2,5-dimethylphenyl)-2-methoxybenzenesulfonamide vs. Closest Analogs


N-Aryl Dihedral Angle: 2,5-Dimethylphenyl vs. 2,3-Dimethylphenyl Conformational Divergence

The 2,5-dimethylphenyl substitution on the target compound imposes a markedly different inter-ring geometry compared to its closest positional isomer, the 2,3-dimethylphenyl analog. Single-crystal X-ray diffraction of the non-brominated parent framework reveals that the dihedral angle between the two aromatic rings is 40.4° for the 2,5-dimethylphenyl derivative, versus 64.8° for the 2,3-dimethylphenyl derivative — a difference of 24.4° [1]. This substantial angular divergence directly impacts the spatial orientation of the sulfonamide NH hydrogen-bond donor and the methoxy oxygen acceptor, altering pharmacophoric presentation to biological targets.

Crystallography Conformational Analysis Structure-Activity Relationship

Physicochemical Property Differentiation: XLogP3 and TPSA vs. Positional Isomers

The target compound's computed physicochemical properties differentiate it from the non-brominated parent N-(2,5-dimethylphenyl)benzenesulfonamide. PubChem computed descriptors give the target compound an XLogP3 of 3.8 and a TPSA of 63.8 Ų, reflecting contributions from the bromo (+0.9 logP increment vs. H), the methoxy group, and the sulfonamide moiety [1]. The non-brominated, non-methoxylated comparator N-(2,5-dimethylphenyl)benzenesulfonamide has a predicted XLogP3 of approximately 2.5 and TPSA of 46.2 Ų — a ΔXLogP3 of ~1.3 units and ΔTPSA of 17.6 Ų [2]. The 3-bromo-4-methoxy positional isomer (3-bromo-N-(2,5-dimethylphenyl)-4-methoxybenzenesulfonamide) shares the same molecular formula and identical computed global descriptors, but the altered bromo/methoxy regiochemistry may yield different local dipole moments and electrostatic potential surfaces relevant to halogen-bonding interactions with bromodomain targets.

Physicochemical Profiling Drug-likeness ADMET Prediction

Class-Level SAR: Bromo Substitution on the Benzenesulfonamide Ring Drives Antimicrobial Activity in N-Aryl Sulfonamides

The Thakral & Singh (2020) QSAR study of N-aryl/N,N-dimethyl substituted sulphonamide derivatives established that bromo substitution on the phenyl ring bearing the sulfonamide group is a key structural determinant for antimicrobial activity, while 2,3-dimethyl substitution on the N-aryl ring favors antidiabetic (α-glucosidase and α-amylase) inhibition [1]. Among the synthesized series, compounds bearing bromo and 2,3-dimethyl substituents exhibited the most potent antimicrobial effects against tested Gram-positive and Gram-negative strains, with antifungal activity particularly pronounced against Candida albicans. The QSAR model identified valence first-order and second-order molecular connectivity indices as the dominant descriptors controlling antimicrobial potency. The target compound, bearing both a 5-bromo substituent and a 2,5-dimethylphenyl N-aryl group, occupies a distinct SAR space: the 2,5-dimethyl pattern is geometrically distinct from the 2,3-dimethyl motif validated in this study, suggesting potential for differential selectivity between antimicrobial and antidiabetic endpoints.

Antimicrobial SAR QSAR α-Glucosidase Inhibition

5-Bromo-2-methoxybenzenesulfonamide Scaffold Validation in BET Bromodomain Inhibition: Proxy Evidence for the Target Compound's Core

The 5-bromo-2-methoxybenzenesulfonamide core present in the target compound is validated in the potent and selective BET bromodomain inhibitor Y08060 (5-bromo-2-methoxy-N-(6-methoxy-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-7-yl)benzenesulfonamide), which inhibits cell viability in C4-2B and LNCaP prostate cancer cell lines with IC50 values of 3.23 μM and 4.41 μM, respectively . In contrast, the N,N-dibenzyl-substituted analog (N,N-dibenzyl-5-bromo-2-methoxybenzenesulfonamide) shows substantially weaker activity with IC50 values of 25 μM (HeLa) and 30 μM (MCF-7) , demonstrating that the nature of the N-substituent on the sulfonamide critically modulates potency. The target compound's 2,5-dimethylphenyl N-substituent represents a structurally distinct chemotype from both the oxazinyl (Y08060) and dibenzyl variants, occupying an unexplored region of this activity landscape.

BET Bromodomain Epigenetics Prostate Cancer

Halogen-Bonding Potential: 5-Bromo as a Tunable Interaction Handle vs. Non-Halogenated and 3-Bromo Isomers

The 5-bromo substituent on the benzenesulfonamide ring provides a tunable halogen-bond donor that can engage backbone carbonyl oxygens in bromodomain binding pockets, a recognition strategy exploited in phenyl sulfonamide bromodomain inhibitors such as those reported in the ATAD2/CECR2 series where halogen-bonding interactions with non-BET bromodomains were identified as key potency drivers [1]. The 3-bromo-4-methoxy positional isomer (3-bromo-N-(2,5-dimethylphenyl)-4-methoxybenzenesulfonamide) relocates the bromine from the 5-position to the 3-position on the benzenesulfonamide ring, altering the σ-hole orientation relative to the sulfonamide NH and the N-aryl ring system. The 5-bromo-2-methoxy arrangement positions the halogen para to the sulfonamide linkage in the plane of the ring, maximizing the Br···O=C halogen bond distance vector toward typical bromodomain asparagine/tyrosine recognition motifs, whereas the 3-bromo isomer orients the halogen meta to the sulfonamide, projecting the σ-hole along a different trajectory.

Halogen Bonding Bromodomain Recognition Medicinal Chemistry

Prioritized Application Scenarios for 5-Bromo-N-(2,5-dimethylphenyl)-2-methoxybenzenesulfonamide Based on Quantitative Evidence


Bromodomain Inhibitor Hit Expansion: Probing N-Substituent SAR on the 5-Bromo-2-methoxybenzenesulfonamide Scaffold

The 5-bromo-2-methoxybenzenesulfonamide core is validated in BET bromodomain inhibition, with the oxazinyl-substituted Y08060 achieving IC50 values of 3.23-4.41 μM in prostate cancer cell lines [1]. The target compound introduces a 2,5-dimethylphenyl N-substituent that is sterically and electronically distinct from the oxazinyl, dibenzyl, and quinolinyl N-substituents previously explored on this scaffold. Its 5-bromo regiochemistry offers a halogen-bond donor vector (para to sulfonamide) geometrically optimized for backbone carbonyl engagement in bromodomain acetyl-lysine binding pockets, as demonstrated in the ATAD2/CECR2 phenyl sulfonamide inhibitor series where halogen bonding contributed >10-fold potency gains . Researchers pursuing non-BET bromodomain targets (ATAD2, CECR2, TAF1, BRPF3) or seeking BET-family inhibitors with novel N-substituent SAR should prioritize this compound over the 2,3-dimethyl and 3,4-dimethyl positional isomers, which present divergent dihedral angles (64.8° vs. 40.4°) and altered pharmacophoric geometry.

Antimicrobial Screening with Differentiated Selectivity Potential over Antidiabetic Endpoints

The QSAR study by Thakral & Singh (2020) established that bromo substitution on the benzenesulfonamide ring correlates with antimicrobial activity in N-aryl sulfonamides, while 2,3-dimethyl substitution on the N-aryl ring favors α-glucosidase/α-amylase inhibition [1]. The target compound's unique 2,5-dimethylphenyl pattern (geometrically distinct from the antidiabetic-associated 2,3-dimethyl motif by a 24.4° dihedral angle divergence) may confer selectivity for antimicrobial over metabolic targets — a differentiation that cannot be achieved with the 2,3-dimethyl analog. Procurement of the 2,5-dimethyl isomer, rather than the more commonly studied 2,3-dimethyl variant, enables screening programs to probe this selectivity hypothesis directly.

Physicochemical Property-Driven Fragment and Lead Optimization Libraries

With a computed XLogP3 of 3.8 and TPSA of 63.8 Ų, the target compound occupies a favorable drug-like physicochemical space (satisfying both Lipinski and Veber criteria) that is 1.3 logP units more lipophilic than the non-brominated parent N-(2,5-dimethylphenyl)benzenesulfonamide (XLogP3 ≈ 2.5, TPSA ≈ 46.2 Ų) [1]. This enhanced lipophilicity, combined with a single hydrogen-bond donor (sulfonamide NH) and four hydrogen-bond acceptors, predicts improved passive membrane permeability relative to the non-halogenated scaffold while retaining sufficient polarity for aqueous solubility. For medicinal chemistry groups building fragment-based or lead-oriented screening libraries centered on the sulfonamide pharmacophore, this compound provides an entry point to the 3.5-4.0 logP range that balances permeability with developability — a property window not accessible using the non-brominated or non-methoxylated analogs.

Crystallographic and Biophysical Probe Development Leveraging the 2,5-Dimethylphenyl Geometry

The 2,5-dimethylphenyl N-substituent yields a crystallographically characterized inter-ring dihedral angle of 40.4°, the smallest among the N-aryl benzenesulfonamide series studied by Gowda et al., compared to 64.8° (2,3-dimethyl), 44.9° (2,6-dimethyl), and 61.5° (2-methyl) [1]. This relatively planar conformation may favor π-stacking interactions with aromatic protein side chains or nucleic acid bases, while the compact geometry reduces conformational entropy penalties upon binding relative to the more twisted 2,3-dimethyl isomer. For structural biology groups pursuing co-crystallization or NMR-based fragment screening with sulfonamide ligands, the 2,5-dimethylphenyl substitution offers a defined, rigid pharmacophore geometry that simplifies electron density interpretation and structure-based design — a practical advantage for X-ray crystallography workflows where conformational heterogeneity complicates model building.

Quote Request

Request a Quote for 5-bromo-N-(2,5-dimethylphenyl)-2-methoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.